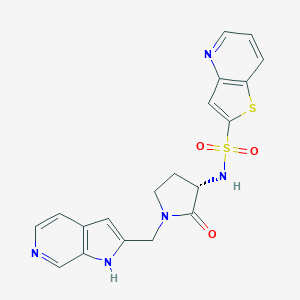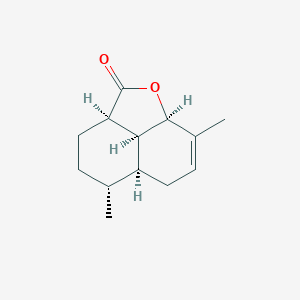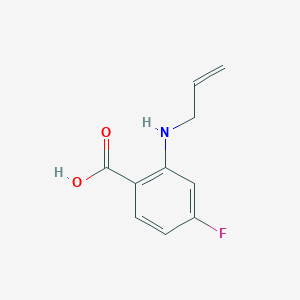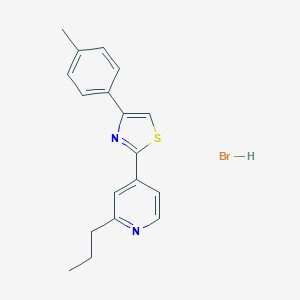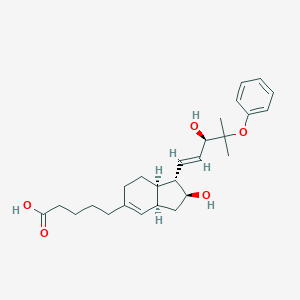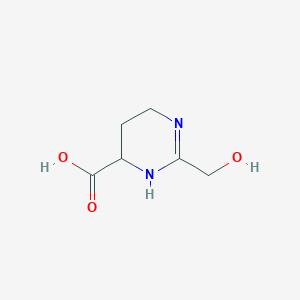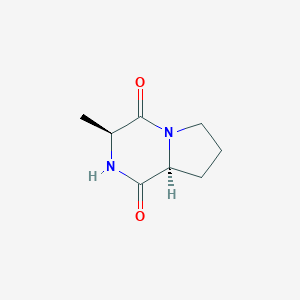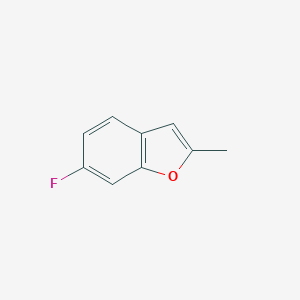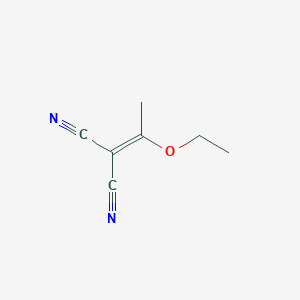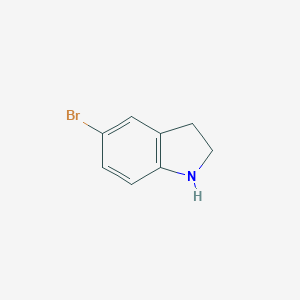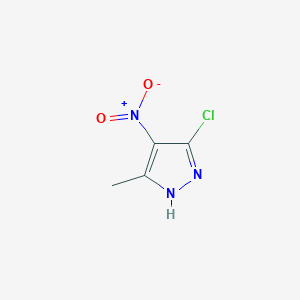
5-氯-3-甲基-4-硝基-1H-吡唑
描述
5-Chloro-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of chloro, methyl, and nitro substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
科学研究应用
5-Chloro-3-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals, dyes, and pigments.
作用机制
Target of Action
5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is a pyrazole derivative that primarily targets mature citrus fruits . It acts as an abscission agent, inducing the shedding of mature citrus fruits when applied to the canopy .
Mode of Action
The exact mode of action of CMNP remains unknown . It has been observed that cmnp induces oxidative stress in the abscission zone (az) of citrus fruits . This oxidative stress is believed to play a key role in the abscission process .
Biochemical Pathways
CMNP affects several biochemical pathways related to oxidative stress and lipid signaling . It increases the activities of enzymes such as lipoxygenase (LOX), which might produce jasmonic acid (JA), known to promote abscission in citrus . It also affects the activities of superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), and peroxidase (POD), which are involved in reactive oxygen species (ROS) scavenging .
Pharmacokinetics
It is known that cmnp is applied directly to the canopy of citrus trees, suggesting that it is absorbed through the plant tissues .
Result of Action
The application of CMNP results in the abscission of mature citrus fruits . This is believed to be due to the oxidative stress induced by CMNP in the AZ of the fruits, leading to changes in enzyme activities and lipid signaling .
Action Environment
The efficacy and stability of CMNP can be influenced by environmental factors. For instance, it has been observed that CMNP induces abscission selectively in mature citrus fruits when applied to the canopy, with no phytotoxicity at higher temperatures commonly found during the harvest season .
生化分析
Cellular Effects
It has been reported that certain pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-3-methyl-4-nitro-1H-pyrazole is not well-defined. Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 5-Chloro-3-methyl-4-nitro-1H-pyrazole remain to be determined.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chloro-2-methyl-1-nitropropane and hydrazine hydrate can yield the desired pyrazole compound. The reaction typically proceeds as follows:
Starting Materials: 3-Chloro-2-methyl-1-nitropropane and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Cyclization: The mixture is heated to promote cyclization, leading to the formation of 5-Chloro-3-methyl-4-nitro-1H-pyrazole.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-3-methyl-4-nitro-1H-pyrazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Chloro-3-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 5-Chloro-3-methyl-4-amino-1H-pyrazole.
Substitution: 5-Substituted-3-methyl-4-nitro-1H-pyrazole derivatives.
Oxidation: 5-Chloro-3-carboxy-4-nitro-1H-pyrazole.
相似化合物的比较
Similar Compounds
5-Chloro-3-methyl-1H-pyrazole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
3-Methyl-4-nitro-1H-pyrazole:
5-Chloro-4-nitro-1H-pyrazole: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Chloro-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications. The nitro group enhances its reactivity in reduction and substitution reactions, while the chloro group provides a site for nucleophilic substitution. The methyl group influences the compound’s steric and electronic characteristics, affecting its overall reactivity and potential biological activity.
属性
IUPAC Name |
3-chloro-5-methyl-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHRCALASPNJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058454 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-58-0 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6814-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazachlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8UW78C99U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CMNP induce abscission in citrus fruit?
A1: CMNP primarily targets mature citrus fruit and induces abscission through a complex process that involves several factors.
- Ethylene Dependence: CMNP application leads to increased ethylene production in the fruit, which is a key hormone for fruit ripening and abscission. This effect has been observed to be at least partially responsible for CMNP-induced abscission. [] []
- Lipid Signalling: CMNP triggers lipid signaling pathways in the flavedo tissue (the colored outer layer of the peel), increasing the activity of enzymes like phospholipase A2 (PLA2) and lipoxygenase (LOX). These enzymes contribute to the breakdown of cell wall components in the abscission zone, ultimately leading to fruit loosening. [] [] []
- Hormonal Changes: Studies have shown that CMNP application may disrupt the balance of growth hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) in the abscission zone. This hormonal imbalance further contributes to the abscission process. []
- Oxidative Metabolism: CMNP application leads to oxidative stress in both the flavedo tissue and the abscission zone. This is evidenced by increased levels of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and changes in the activity of antioxidant enzymes. [] [] []
Q2: What is the role of hydrogen peroxide in CMNP-induced abscission?
A2: CMNP application leads to an increase in H2O2 concentration in both the flavedo tissue and the abscission zone. [] [] While the exact mechanism is not fully understood, H2O2 is considered a signaling molecule that likely interacts with other signaling pathways, including those involved in lipid signaling, to promote the abscission process. []
Q3: Does CMNP affect the expression of genes related to abscission?
A3: Yes, studies have shown that CMNP application can influence the expression of specific genes involved in the abscission process. For example, CMNP has been shown to induce the expression of genes related to:
- Cell wall degradation: Genes encoding enzymes like beta-galactosidase and phenylalanine ammonia lyase (PAL) are upregulated in the abscission zone following CMNP treatment. These enzymes play a role in breaking down cell wall components, facilitating fruit separation. [] []
- Stress response: CMNP treatment can also induce the expression of genes associated with stress responses, particularly those related to anoxia and senescence, in model plants like Arabidopsis thaliana. []
Q4: How does CMNP application affect the color of citrus fruit peel?
A4: CMNP application can accelerate the color change in citrus fruit peel from green to orange. This is due to its influence on carotenoid biosynthesis. CMNP has been shown to alter the expression of genes involved in carotenoid biosynthesis, leading to increased accumulation of total carotenoids, particularly red carotenoids, which contribute to the orange color of the peel. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


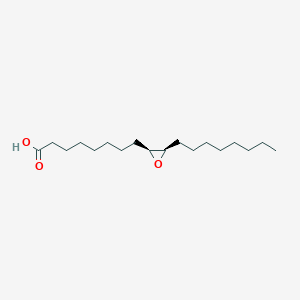

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
